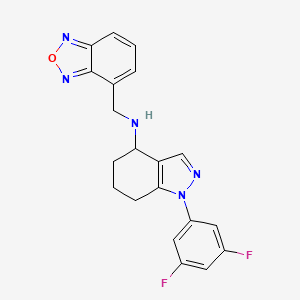![molecular formula C19H17N3O5 B6073811 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DPF' and is a potent inhibitor of a protein kinase called 'PDK1'. PDK1 is involved in various cellular processes such as cell growth, proliferation, and survival, making it an attractive target for drug development.
Mechanism of Action
DPF inhibits PDK1 by binding to its active site, preventing it from phosphorylating its downstream targets. This inhibition leads to the activation of a signaling pathway that induces cell death in cancer cells.
Biochemical and Physiological Effects:
DPF has been shown to induce cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. DPF has also been shown to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their effects.
Advantages and Limitations for Lab Experiments
DPF has several advantages as a research tool, including its potency and specificity for PDK1. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DPF. One area of focus is the development of more potent and selective inhibitors of PDK1. Another area of interest is the study of DPF's effects on other cellular processes, such as autophagy and metabolism. Additionally, the potential use of DPF in combination therapy with other drugs is an area of active research.
Synthesis Methods
The synthesis of DPF involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenol-formaldehyde resin. This resin is then reacted with 5-nitro-2-pyridinecarboxylic acid to form the intermediate compound, which is then converted to DPF by reacting with 2-furoyl chloride.
Scientific Research Applications
DPF has been extensively studied for its potential applications in cancer research. PDK1 is overexpressed in many types of cancer, and its inhibition by DPF has been shown to induce cell death in cancer cells. DPF has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-3-4-13(2)17(9-12)26-11-15-6-7-16(27-15)19(23)21-18-8-5-14(10-20-18)22(24)25/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNOODCJDHMWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)
![1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6073745.png)
![2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6073761.png)
![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)

![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![7-(difluoromethyl)-N-(diphenylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073803.png)
![{3-benzyl-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanol](/img/structure/B6073827.png)

![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)